PENTAACETYL-5-THIOGLUCOSE

Description

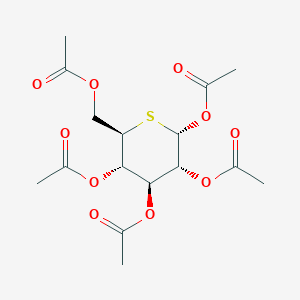

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPVTQRDZKNPS-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242267 | |

| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10227-18-6 | |

| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10227-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PENTAACETYL-5-THIOGLUCOSE chemical properties and structure

An In-depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-5-thio-D-glucopyranose: Properties, Structure, and Reactivity

Introduction: The Role of Sulfur in Carbohydrate Chemistry

In the landscape of carbohydrate chemistry and drug development, the strategic replacement of an atom within a sugar ring can dramatically alter its biological and chemical properties. The substitution of the endocyclic oxygen (O5) in a pyranose ring with a sulfur atom gives rise to a class of compounds known as 5-thiosugars. 1,2,3,4,6-Penta-O-acetyl-5-thio-D-glucopyranose, a key derivative of 5-thio-D-glucose, serves as a cornerstone for the synthesis of complex thio-oligosaccharides and biologically active molecules.[1] Its structural similarity to D-glucose allows it to interact with biological systems, while the presence of the sulfur atom introduces unique reactivity and stability, making it a valuable tool for researchers.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its application as a glycosyl donor.

PART 1: Chemical Structure and Physicochemical Properties

The defining feature of pentaacetyl-5-thioglucose is the replacement of the ring oxygen at the C5 position with a sulfur atom. This substitution has profound implications for the molecule's conformation and reactivity. The five hydroxyl groups are protected by acetyl groups, rendering the molecule stable and soluble in many organic solvents, which is advantageous for synthetic manipulations.

The larger atomic radius and lower electronegativity of sulfur compared to oxygen alter the geometry of the pyranose ring. This influences the bond lengths and angles, which in turn affects the stereochemical outcome of reactions at the anomeric center.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₂O₁₀S | [1] |

| Molecular Weight | 406.41 g/mol | [1] |

| CAS Number | 10470-80-1 | [1] |

| Appearance | Solid | N/A |

| SMILES | CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | [1] |

PART 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is a multi-step process that showcases fundamental organic chemistry transformations. A common and efficient approach involves the acetolysis of 5,6-dideoxy-5,6-epithio-1,2-O-isopropylidene-α-D-glucofuranose derivatives.[3]

Synthetic Workflow Overview

A representative synthesis starts from a protected glucose derivative, introduces the sulfur atom to form an epithio compound, and then proceeds through acetolysis to yield the final product.[3] The choice of this pathway is guided by the need to control stereochemistry and achieve high yields.

Sources

A Comprehensive Technical Guide to the Synthesis of 1,2,3,4,6-Penta-O-acetyl-5-thio-α/β-D-glucopyranose

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of pentaacetyl-5-thioglucose from its precursor, 5-thio-D-glucose. The strategic acetylation of carbohydrates is a cornerstone of glycochemistry, enabling the protection of hydroxyl and thiol groups to facilitate further chemical transformations or to enhance the molecule's lipophilicity. This compound serves as a critical building block in the synthesis of various glycosides, oligosaccharides, and thiosugar-containing bioactive molecules.[1][2] This document details the underlying chemical principles, a robust experimental protocol, and the necessary analytical techniques for successful synthesis and characterization.

Strategic Overview of the Acetylation Reaction

The conversion of 5-thio-D-glucose to its per-acetylated derivative is a classic esterification and thioesterification reaction. It involves the treatment of the substrate, which contains four secondary hydroxyl groups, one primary hydroxyl group, and a ring-incorporated thiol group, with an acetylating agent. The most common and effective method employs acetic anhydride as the source of acetyl groups and pyridine as both a catalyst and a basic solvent.

The overall transformation is as follows:

5-thio-D-glucose + Acetic Anhydride (in Pyridine) → this compound + Acetic Acid

This reaction proceeds efficiently, acetylating all five nucleophilic sites to yield the final product, a mixture of α and β anomers.

The Mechanistic Rationale: Unpacking the Role of Pyridine

While acetylation can sometimes be achieved under catalyst-free conditions, the use of pyridine is pivotal for a rapid and high-yielding reaction, particularly with polyhydroxylated substrates like sugars.[3][4][5] Pyridine serves multiple, synergistic functions in this process.

-

Nucleophilic Catalyst : Pyridine acts as a nucleophilic catalyst.[6][7] It attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic and susceptible to attack by the hydroxyl and thiol groups of 5-thio-D-glucose than acetic anhydride itself.

-

Base and Acid Scavenger : The reaction liberates one equivalent of acetic acid for each acetyl group transferred. Pyridine is a moderately effective base that neutralizes this acidic byproduct.[6][8][9] This prevents potential side reactions and, by Le Châtelier's principle, drives the equilibrium towards the formation of the acetylated product.

-

Solvent : Pyridine is an excellent solvent for both the starting carbohydrate and the reagents, ensuring a homogeneous reaction medium for effective molecular interaction.[10]

The mechanistic pathway is illustrated in the diagram below.

Caption: Mechanism of Pyridine-Catalyzed Acetylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 5-thio-D-glucose | 196.23 | 1.0 g | 1.0 |

| Anhydrous Pyridine | 79.10 | 20 mL | Solvent |

| Acetic Anhydride | 102.09 | 5.2 mL | ~10.0 |

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (or under a nitrogen atmosphere), suspend 1.0 g of 5-thio-D-glucose in 20 mL of anhydrous pyridine.

-

Initial Cooling : Cool the suspension to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon the addition of acetic anhydride.

-

Reagent Addition : Slowly add 5.2 mL of acetic anhydride to the cooled, stirring suspension dropwise over 15-20 minutes.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching : After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask again in an ice bath and cautiously add 20 mL of ice-cold water to quench the excess acetic anhydride.

-

Work-up and Extraction :

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of dichloromethane (or ethyl acetate) and 50 mL of water. Shake and separate the layers.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove pyridine), 50 mL of saturated NaHCO₃ solution (to remove acetic acid), and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification :

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude syrup or solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid.[11]

-

Synthesis Workflow and Characterization

The entire process from reaction setup to final product characterization follows a logical and systematic workflow.

Caption: Experimental Workflow for Synthesis and Purification.

Product Characterization:

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show characteristic signals for the acetyl methyl protons (singlets, typically between δ 1.9-2.2 ppm) and the sugar ring protons (multiplets, typically between δ 3.5-6.0 ppm). The integration of the acetyl proton signals relative to the ring proton signals should confirm full acetylation.[12][13][14]

-

¹³C NMR : The spectrum will display signals for the carbonyl carbons of the acetyl groups (around δ 169-171 ppm), the acetyl methyl carbons (around δ 20-21 ppm), and the sugar ring carbons.[15][16]

-

-

Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the addition of five acetyl groups to the starting material.

-

Melting Point : A sharp melting point range for the crystalline product indicates high purity.

Critical Safety Considerations

Both acetic anhydride and pyridine are hazardous chemicals that require careful handling in a controlled laboratory environment.

-

Acetic Anhydride :

-

Hazards : Flammable, corrosive, and causes severe skin burns and eye damage.[17][18] It is harmful if swallowed or inhaled and reacts violently with water.[17]

-

Precautions : Always handle acetic anhydride in a well-ventilated chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[19] Keep away from heat, sparks, and open flames.[20]

-

-

Pyridine :

-

Hazards : Highly flammable liquid and vapor.[21] Harmful if swallowed, in contact with skin, or if inhaled.[21] It has a strong, unpleasant odor.

-

Precautions : Handle in a chemical fume hood to avoid inhalation of vapors.[21] Ensure adequate ventilation.[18] Wear appropriate PPE. Store in a cool, dry, and well-ventilated area away from ignition sources.[18]

-

Emergency Procedures :

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[21]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[21]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[21]

References

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]

-

What is the role of pyridine in the acylation. (n.d.). eSaral. Retrieved January 22, 2026, from [Link]

-

Pyridine acts as a base and a solvent in the acylation of amines. It. (2025, August 5). askIITians. Retrieved January 22, 2026, from [Link]

-

What is the role of pyridine in the acetylations of alcohols? (2023, July 7). Reddit. Retrieved January 22, 2026, from [Link]

-

What is the role of acetic acid or pyridine in acetylation? (2023, March 31). Brainly.in. Retrieved January 22, 2026, from [Link]

-

Safety data sheet. (n.d.). CPAChem. Retrieved January 22, 2026, from [Link]

-

Chiu, C.-W., & Whistler, R. L. (n.d.). Alternate synthesis of 5-thio-D-glucose pentaacetate. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

What safety precautions should you take when working with acetic anhydride? (2020, April 17). Quora. Retrieved January 22, 2026, from [Link]

-

Nayak, U. G., & Whistler, R. L. (n.d.). Synthesis of 5-thio-D-glucose. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Optimization of the reaction condition for the acetylation of D-glucose... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 22, 2026, from [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 22, 2026, from [Link]

- Process for the preparation of pentaacetyl-β-D-glucopyranose. (n.d.). Google Patents.

-

Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. (n.d.). JACS Au. Retrieved January 22, 2026, from [Link]

-

Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

A plausible mechanism for the acetylation of alcohols, amines, phenols, and thiols under catalyst- and solvent-free conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Acylation of D-Glucose Derivatives over C5H5N: Spectral Characterization and in vitro Antibacterial Activities. (n.d.). Science Alert. Retrieved January 22, 2026, from [Link]

-

Triflic Acid-Mediated Synthesis of Thioglycosides. (2019, August 22). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthetic Methods of β-D-Glucose Pentaacetate. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The process of acetylation of glucose by acetic anhydride in the presence of sodium acetate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

LARGE-SCALE SYNTHESIS OF THIO-GLUCOSE-CONJUGATED CHLORIN E6 FOR PHOTODYNAMIC THERAPY. (2021, March 15). HETEROCYCLES. Retrieved January 22, 2026, from [Link]

- Purification of beta-glucose pentaacetate. (n.d.). Google Patents.

-

Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Preparation of 6-O-Acetyl-D-glucose. (n.d.). Chemical Papers. Retrieved January 22, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Introduction to TOCSY NMR - peracetylated glucose. (2020, March 18). YouTube. Retrieved January 22, 2026, from [Link]

-

5-Thiopyranoses. Part 11. Isopropylidene acetals of 5-thio-D-glucose, 5-thio-D-allose, and 5-thio-D-altrose and some of their methyl glycosides. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 7. reddit.com [reddit.com]

- 8. esaral.com [esaral.com]

- 9. brainly.in [brainly.in]

- 10. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 11. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 12. Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. rsc.org [rsc.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. quora.com [quora.com]

- 20. nj.gov [nj.gov]

- 21. fr.cpachem.com [fr.cpachem.com]

Pentaacetyl-5-thioglucose: A Molecular Trojan Horse to Disrupt Glycosylation

An In-depth Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of pentaacetyl-5-thioglucose, a powerful chemical tool for investigating the complex world of glycosylation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple descriptions to explain the causal biochemistry, offering field-proven insights and robust experimental protocols to validate its effects.

Introduction: The Significance of Glycosylation and its Chemical Interrogation

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification critical for a vast array of biological functions.[1] It governs protein folding, stability, trafficking, and cell-cell communication.[1] Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders.[1]

To dissect the roles of specific glycans and glycosylating enzymes, scientists rely on chemical tools that can perturb this process in a controlled manner.[2] this compound emerges as a key agent in this field. It is a synthetic glucose analog where the oxygen atom in the pyranose ring is replaced by sulfur.[3] The "pentaacetyl" prefix denotes that its five hydroxyl groups are acetylated. This chemical modification renders the molecule lipophilic, allowing it to readily diffuse across cell membranes. Once inside the cell, it is unmasked by intracellular esterases, releasing the active molecule, 5-thio-D-glucose (5-TG), which then enters cellular metabolic pathways to exert its inhibitory effects on glycosylation.

The Two-Stage Mechanism: Cellular Entry and Metabolic Weaponization

The efficacy of this compound hinges on a two-step process: efficient cellular uptake followed by metabolic conversion into a disruptive nucleotide sugar analog.

Cellular Uptake and Deacetylation

Unlike its polar precursor, 5-thioglucose, the per-O-acetylated form is membrane-permeable. This strategy of using acetylated sugar analogs to enhance cellular delivery is a well-established principle in glycobiology research.[4]

-

Step 1: Passive Diffusion: The acetyl groups neutralize the polar hydroxyls, increasing the molecule's lipophilicity and enabling it to cross the plasma membrane.

-

Step 2: Intracellular Activation: Once in the cytoplasm, non-specific intracellular esterases rapidly hydrolyze the acetyl groups, liberating 5-thioglucose. This process traps the molecule inside the cell, as the now-polar 5-thioglucose cannot easily diffuse back out.

This "prodrug" approach ensures high intracellular concentrations of the active inhibitor, 5-thioglucose.

Metabolic Conversion to UDP-5-thioglucose

The liberated 5-thioglucose is recognized by the cell's own metabolic machinery and is processed as if it were natural glucose, albeit with critical differences.

-

Phosphorylation: 5-thioglucose acts as a substrate for hexokinase, the first enzyme in glycolysis, which phosphorylates it to 5-thioglucose-6-phosphate.[5] This initial step is crucial for committing the analog to further metabolic pathways. However, 5-thioglucose can also act as a competitive inhibitor of hexokinase, disrupting the normal flux of glucose into glycolysis.[5]

-

Isomerization and UTP Addition: 5-thioglucose-6-phosphate is subsequently converted to 5-thioglucose-1-phosphate by phosphoglucomutase. This intermediate is then activated by UTP-glucose-1-phosphate uridylyltransferase (UGP) to form the final active metabolite: UDP-5-thioglucose .

This metabolic conversion is the cornerstone of its mechanism. The cell has now created a "Trojan horse" nucleotide sugar donor that closely mimics the essential glycosylation substrate, UDP-glucose.[6]

Figure 1: Metabolic activation of this compound.

Core Mechanism: Disruption of Glycoprotein Synthesis and Quality Control

Once formed, UDP-5-thioglucose interferes with glycosylation primarily within the endoplasmic reticulum (ER), targeting the crucial N-linked glycosylation pathway and the associated protein quality control machinery.

Incorporation into N-Glycans by Glucosyltransferase

A key component of the ER quality control system is the calnexin/calreticulin cycle, which aids in the proper folding of newly synthesized glycoproteins. This cycle relies on the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT).[7] UGGT acts as a folding sensor; it recognizes misfolded glycoproteins and adds a single glucose residue back onto their high-mannose N-glycans, marking them for another round of folding assistance by the lectin chaperones calnexin and calreticulin.[7]

Crucially, studies have shown that UDP-5-thioglucose is an effective substrate for UGGT .[8] UGGT transfers the 5-thioglucose moiety onto the N-glycan of a misfolded protein. However, this unnatural modification sabotages the subsequent steps of the quality control cycle. The glucosidase II enzyme, which would normally remove the terminal glucose to allow a properly folded protein to exit the cycle, is unable to efficiently hydrolyze the 5-thioglucose residue.[8]

This creates a "stalled" state where the glycoprotein remains perpetually marked for chaperone binding, preventing its proper trafficking and leading to its eventual targeting for degradation.

Figure 2: Disruption of the Calnexin/Calreticulin cycle by 5-Thioglucose.

Broader Effects on Glycosyltransferases and Downstream Consequences

While the effect on UGGT is well-documented, it is highly probable that other glycosyltransferases that use UDP-glucose as a substrate are also affected. This can lead to:

-

Chain Termination: Incorporation of 5-thioglucose into a growing glycan chain may prevent further elongation by other glycosyltransferases that do not recognize the thio-sugar-terminated acceptor.

-

Competitive Inhibition: The pool of UDP-5-thioglucose competes with the endogenous UDP-glucose pool, reducing the overall rate of normal glycosylation reactions.

The accumulation of misfolded, improperly glycosylated proteins in the ER triggers a cellular stress pathway known as the Unfolded Protein Response (UPR) . The UPR attempts to restore homeostasis by upregulating chaperones and enhancing protein degradation pathways. However, if the stress is prolonged and severe, the UPR will switch to a pro-apoptotic program, leading to cell death.

Experimental Validation: Protocols and Methodologies

To rigorously investigate the effects of this compound, a series of well-controlled experiments are necessary. The following protocols provide a self-validating framework to confirm its mechanism of action.

Protocol 1: Analysis of N-Glycosylation Status by Western Blot

This protocol is designed to visualize the hypoglycosylation of a known glycoprotein, demonstrating the inhibitory effect of the compound.

Rationale: Inhibition of N-glycosylation results in a decrease in the molecular weight of glycoproteins, which can be detected as a downward mobility shift on an SDS-PAGE gel.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells of interest (e.g., HeLa, HEK293) at 70-80% confluency.

-

Treat cells with a dose-response range of this compound (e.g., 0, 25, 50, 100, 200 µM) for a set time (e.g., 24 hours).

-

Include a positive control for glycosylation inhibition, such as Tunicamycin (2 µg/mL).

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against a known, heavily glycosylated protein (e.g., EGFR, LAMP1).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop with an ECL substrate and image the blot.

-

Expected Outcome: A dose-dependent downward shift in the molecular weight of the target glycoprotein in lanes treated with this compound, indicating a loss of glycan mass.

Protocol 2: Assessment of ER Stress and the Unfolded Protein Response (UPR)

This protocol validates that the glycosylation defect is causing cellular stress by measuring key markers of the UPR.

Rationale: The accumulation of misfolded glycoproteins triggers the UPR, leading to the increased expression of specific stress-response proteins.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Prepare cell lysates as described in Protocol 1.

-

Western Blotting for UPR Markers:

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe separate blots with primary antibodies for key UPR markers:

-

BiP/GRP78 (an ER chaperone that is upregulated).

-

CHOP/GADD153 (a pro-apoptotic transcription factor induced by prolonged ER stress).

-

Phospho-PERK or Phospho-eIF2α (markers of the PERK branch of the UPR).

-

-

Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Expected Outcome: A dose-dependent increase in the expression of BiP and CHOP, and increased phosphorylation of PERK/eIF2α, confirming the induction of ER stress.

Figure 3: Experimental workflow for validating the mechanism of action.

Data Summary and Interpretation

The following table summarizes potential quantitative data that could be obtained from these experiments.

| Parameter | Method | Expected Result with this compound | Interpretation |

| Glycoprotein MW | Western Blot | Dose-dependent decrease | Inhibition of glycan addition |

| BiP/GRP78 Expression | Western Blot / qPCR | Dose-dependent increase | Induction of ER chaperone response |

| CHOP/GADD153 Expression | Western Blot / qPCR | Dose-dependent increase | Activation of terminal UPR / pro-apoptotic signaling |

| Cell Viability (IC50) | MTT / CellTiter-Glo | Cell-type dependent (e.g., 50-200 µM) | Cytotoxicity, likely mediated by ER stress |

Causality and Trustworthiness: The strength of this experimental design lies in its self-validating logic. By demonstrating a dose-dependent decrease in glycosylation (Protocol 1) that directly correlates with a dose-dependent increase in ER stress markers (Protocol 2), a causal link is established. This confirms that the observed cellular phenotype (stress/death) is a direct consequence of the compound's intended mechanistic action on the glycosylation pathway.

Conclusion

This compound is a sophisticated chemical probe that leverages the cell's own metabolic pathways to inhibit glycosylation. Its mechanism of action is centered on its intracellular conversion to UDP-5-thioglucose, which acts as a fraudulent substrate for glycosyltransferases, particularly UGGT in the ER quality control cycle. This leads to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response and ultimately impacting cell fate. The experimental framework provided here allows researchers to confidently validate this mechanism and utilize this compound as a reliable tool to explore the profound biological roles of glycosylation.

References

-

Ritter, R. C., & Slusser, P. (1980). 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. American Journal of Physiology-Endocrinology and Metabolism, 238(2), E141-E144. [Link]

-

Tielens, A. G., Houweling, M., & Van den Bergh, S. G. (1985). The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro. Biochemical pharmacology, 34(18), 3369-3373. [Link]

-

Hart, G. W., & Copeland, R. J. (2010). Glycosylation and its role in the cell. Essentials of Glycobiology, 2nd edition. [Link]

-

Chen, I. C., et al. (2016). Influence of high-mannose glycan whose glucose moiety is substituted with 5-thioglucose on calnexin/calreticulin cycle. RSC Advances, 6(80), 76879-76882. [Link]

-

Pearse, B. R., & Hebert, D. N. (2010). UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum. Molecular biology of the cell, 21(17), 3083-3094. [Link]

-

Reily, C., et al. (2019). Glycosylation in health and disease. Nature Reviews Nephrology, 15(6), 346-366. [Link]

-

Hansen, S. F., et al. (2023). Identification of global inhibitors of cellular glycosylation. Journal of Biological Chemistry, 299(3), 102961. [Link]

-

Lehrman, M. A. (2012). 5-thiomannosides block the biosynthesis of dolichol-linked oligosaccharides and mimic class I congenital disorders of glycosylation. Journal of Biological Chemistry, 287(7), 4848-4857. [Link]

- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.

-

Tielens, A. G., & Van den Bergh, S. G. (1982). Action of 5-thio-D-glucose on D-glucose metabolism: possible mechanism for diabetogenic effect. American Journal of Physiology-Endocrinology and Metabolism, 243(4), E364-E369. [Link]

Sources

- 1. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of global inhibitors of cellular glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The effect of 5-thioglucose on the energy metabolism of Schistosoma mansoni in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of high-mannose glycan whose glucose moiety is substituted with 5-thioglucose on calnexin/calreticulin cycle - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Pentaacetyl-5-thioglucose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetic carbohydrate derivative, pentaacetyl-5-thioglucose. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in synthetic chemistry, particularly in the development of novel therapeutics and glycosylation methodologies. As a pivotal starting material in the synthesis of various thioglycosides, a comprehensive grasp of its spectral characteristics is indispensable.

Molecular Structure and its Spectroscopic Implications

This compound is a derivative of glucose where the endocyclic oxygen atom is replaced by a sulfur atom, and all hydroxyl groups are protected with acetyl groups. This structural modification has profound effects on its chemical properties and, consequently, its spectroscopic output. The presence of the sulfur atom in the pyranose ring alters bond lengths and angles, influencing the electronic environment of the ring protons and carbons. The five acetyl groups introduce characteristic carbonyl and methyl signals that are readily identifiable in IR and NMR spectra, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the ring protons and the acetyl group protons.

Expected Chemical Shifts (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-1 | ~5.7 - 6.0 | d | J₁,₂ ≈ 9-10 | The anomeric proton is deshielded due to the adjacent acetyl group. A large coupling constant is indicative of a trans-diaxial relationship with H-2, confirming a β-anomeric configuration. |

| H-2 | ~5.0 - 5.3 | t | J₂,₁ ≈ 9-10, J₂,₃ ≈ 9-10 | The axial proton at C-2 is coupled to both H-1 and H-3, resulting in a triplet (or a doublet of doublets). |

| H-3 | ~5.1 - 5.4 | t | J₃,₂ ≈ 9-10, J₃,₄ ≈ 9-10 | Similar to H-2, this axial proton appears as a triplet due to coupling with its axial neighbors. |

| H-4 | ~4.9 - 5.2 | t | J₄,₃ ≈ 9-10, J₄,₅ ≈ 9-10 | The axial proton at C-4 is coupled to H-3 and H-5, leading to a triplet-like signal. |

| H-5 | ~3.7 - 4.0 | m | - | The proton at C-5 is coupled to H-4 and the two H-6 protons, resulting in a more complex multiplet. |

| H-6a, H-6b | ~4.0 - 4.3 | m | - | The two diastereotopic protons on C-6 are coupled to each other and to H-5, giving rise to complex multiplets, often overlapping with other signals. |

| -COCH₃ | ~1.9 - 2.2 | 5 x s | - | The five acetyl groups give rise to five distinct singlets, each integrating to three protons. Their precise chemical shifts can vary slightly depending on their steric and electronic environment. |

Note: The predicted chemical shifts and coupling constants are based on data for analogous compounds such as β-D-glucose pentaacetate and other thioglycosides.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the sulfur atom in the ring significantly influences the chemical shifts of the adjacent carbons (C-1 and C-5).

Expected Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C-1 | ~88 - 92 | The anomeric carbon is significantly shielded compared to its oxygen analogue due to the lower electronegativity of sulfur. |

| C-2 | ~68 - 72 | Acylated carbon of the pyranose ring. |

| C-3 | ~72 - 76 | Acylated carbon of the pyranose ring. |

| C-4 | ~67 - 71 | Acylated carbon of the pyranose ring. |

| C-5 | ~75 - 79 | This carbon, adjacent to the sulfur atom, will have a distinct chemical shift compared to the corresponding carbon in glucose pentaacetate. |

| C-6 | ~61 - 65 | The exocyclic methylene carbon. |

| -C OCH₃ | ~169 - 171 | The carbonyl carbons of the five acetyl groups appear in this downfield region. |

| -COC H₃ | ~20 - 22 | The methyl carbons of the five acetyl groups appear in this upfield region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In this compound, the most prominent features are the absorptions from the acetyl groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2900 - 3000 | Medium | C-H | Stretching |

| ~1740 - 1760 | Strong | C=O (ester) | Stretching |

| ~1210 - 1240 | Strong | C-O (ester) | Stretching |

| ~1030 - 1080 | Medium | C-O (pyranose ring) | Stretching |

The strong absorption band in the region of 1740-1760 cm⁻¹ is a clear indicator of the presence of the ester carbonyl groups of the acetyl protecting groups. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of the hydroxyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₆H₂₂O₁₀S

-

Molecular Weight: 406.41 g/mol

-

Expected Ionization: Electrospray ionization (ESI) is a suitable method for this molecule, likely forming adducts such as [M+Na]⁺ or [M+H]⁺.

-

Fragmentation Pattern: The fragmentation in MS/MS experiments would likely involve the sequential loss of ketene (CH₂=C=O) or acetic acid from the acetyl groups, as well as cleavage of the glycosidic bond if the molecule were part of a larger structure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the peracetylation of 5-thio-D-glucose.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-thio-D-glucose in a suitable solvent system, such as a mixture of pyridine and acetic anhydride.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess acetic anhydride by the addition of water or ice.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data Acquisition

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using an FT-IR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum using ESI in positive ion mode.

-

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

References

-

Specific experimental data for this compound, while not explicitly detailed in the abstract, is often found within the full text or supplementary information of publications that utilize it as a starting material. A key reference for its use in synthesis is: Fraser-Reid, B., et al. (2021). Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. JACS Au. [Link]

- For general principles of NMR and IR spectroscopy of carbohydrates: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- For information on the synthesis of thioglycosides: Guo, Z., & Wang, P. G. (Eds.). (2009).

A Comprehensive Technical Guide to the Physical Properties of Pentaacetyl-5-thioglucose for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the key physical properties of pentaacetyl-5-thioglucose, a significant thiolated carbohydrate derivative. In the realms of medicinal chemistry and glycobiology, the substitution of the endocyclic oxygen with sulfur in a pyranose ring profoundly alters the molecule's chemical reactivity, metabolic stability, and biological activity. Understanding the fundamental physical characteristics of the fully protected form, this compound, is a critical prerequisite for its effective application in synthesis, formulation, and biological screening.

This document moves beyond a simple recitation of data points, offering a causal explanation for the observed properties and providing field-proven methodologies for their experimental determination. The protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability in your own laboratory settings.

Nomenclature and Structural Identity

This compound, more systematically named 1,2,3,4,6-penta-O-acetyl-5-thio-D-glucopyranose, is commonly identified by the CAS number 10470-80-1 . It is important to note that the related CAS number 10227-18-6 is also frequently associated with this compound, potentially referring to an unspecified anomeric mixture or an alternative salt form. For the purposes of this guide, we will refer to the compound as 1,2,3,4,6-penta-O-acetyl-5-thio-D-glucopyranose under its primary CAS identifier. The presence of the five acetyl groups renders the molecule significantly more lipophilic than its parent compound, 5-thio-D-glucose, a crucial factor influencing its solubility profile.

Melting Point: A Key Indicator of Purity and Anomeric Form

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For carbohydrates and their derivatives, it can also offer insights into the stereochemistry, particularly the configuration at the anomeric center (C1).

Reported Melting Point Data

An experimental melting point of 125 °C has been reported for a substance identified as this compound[1]. While this provides a valuable benchmark, it is crucial to consider the potential influence of the anomeric form (α vs. β). In the closely related oxygen analogue, 1,2,3,4,6-penta-O-acetyl-D-glucopyranose, the melting points of the anomers differ significantly, with the α-anomer melting at 111-113 °C and the β-anomer at a higher temperature of 135 °C. This disparity arises from the different packing efficiencies of the anomers in the crystal lattice. It is highly probable that a similar difference exists between the α and β anomers of this compound, and the reported value of 125 °C may represent a specific anomer or a mixture.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a crystalline powder using a capillary melting point apparatus. This technique relies on the precise observation of the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals using a spatula on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to obtain an approximate melting range.

-

Refined Measurement: Allow the apparatus to cool. Using a fresh capillary, repeat the measurement, but set the heating rate to a much slower 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point found in the initial run.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). A pure compound should exhibit a sharp melting range of 1-2 °C.

Workflow for Melting Point Determination

The logical flow of the experimental determination of a melting point is depicted in the following diagram.

Sources

Pentaacetyl-5-thioglucose: A Versatile Precursor for Advanced Glycosyl Donors in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of pentaacetyl-5-thioglucose, a pivotal precursor for the synthesis of 5-thioglucosyl donors. We will delve into the strategic importance of thioglycosides, the synthesis and activation of 5-thioglucose-derived donors, the nuanced control of stereoselectivity, and their application in constructing biologically significant glycoconjugates. This document is intended to serve as a practical resource for professionals in chemical biology and drug development, offering both foundational principles and field-proven insights.

The Strategic Advantage of Thioglycosides in Glycochemistry

In the intricate field of oligosaccharide synthesis, the choice of the glycosyl donor is paramount. Among the diverse array of donors developed, thioglycosides have emerged as exceptionally versatile building blocks.[1][2] First synthesized by Fischer in 1909, their prominence stems from a unique balance of stability and reactivity.[1] Thioglycosides are notably stable through a wide range of common protecting group manipulations, yet they can be readily "activated" under the influence of mild, thiophilic promoters to initiate glycosidic bond formation.[1][3]

The substitution of the endocyclic oxygen with sulfur, creating a 5-thiopyranose ring, introduces profound changes in chemical properties and biological stability. Molecules incorporating a 5-thioglucose moiety often exhibit significant resistance to enzymatic cleavage by O-glycosidases, a highly desirable trait for the development of therapeutic carbohydrate-based drugs and biological probes.[4][5] this compound serves as a stable, crystalline, and readily available starting material—a precursor that can be efficiently converted into a variety of potent 5-thioglucosyl donors for complex chemical syntheses.

From Precursor to Active Donor: Synthesis and Functionalization

The journey from the stable pentaacetate precursor to a reactive glycosyl donor involves a well-established, multi-step sequence. The initial synthesis provides the stable, fully protected monosaccharide, which is then selectively modified to install a suitable anomeric leaving group.

Synthesis of 1,2,3,4,6-Penta-O-acetyl-5-thio-α/β-D-glucopyranose

The preparation of this compound is a foundational procedure, often starting from more accessible glucose derivatives. While several routes exist, a common strategy involves the transformation of a suitable precursor where the ring oxygen has been replaced by sulfur.[6][7] The final per-acetylation step ensures stability for storage and handling.

Conversion to a Reactive Glycosyl Donor

To be used in glycosylation, the anomeric acetate must be replaced with a leaving group that can be selectively activated. A common and highly effective strategy is the conversion to a thioglycoside donor, such as an S-tolyl or S-ethyl thioglycoside, or to a glycosyl trichloroacetimidate.

The following workflow outlines the conversion of this compound into a versatile S-tolyl thioglycoside donor, ready for activation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Stereochemistry of PENTAACETYL-5-THIOGLUCOSE

An In-Depth Technical Guide to the Stereochemistry of Pentaacetyl-5-thioglucose

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of this compound, a pivotal molecule in glycochemistry and medicinal chemistry. As a derivative of 5-thioglucose, where the endocyclic oxygen is replaced by sulfur, its stereochemical landscape dictates its reactivity and biological function. This document details its synthesis, the conformational dynamics of its thiopyranose ring, the influence of the anomeric effect, and the advanced analytical techniques used for its characterization. We will explore the causality behind experimental choices in its synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals. The guide integrates detailed protocols, data interpretation, and computational analysis to present a holistic stereochemical profile of this important thiosugar derivative.

Introduction: The Significance of Sulfur in the Sugar Ring

Carbohydrates are fundamental to a vast array of biological processes. The modification of their core structure offers a powerful strategy for developing therapeutic agents and biochemical probes. 5-Thioglucose, an analogue of D-glucose where the ring oxygen at position 5 is substituted with a sulfur atom, represents a significant class of such modified sugars. This isosteric replacement induces critical changes in the molecule's electronic properties, bond lengths, and angles, while largely preserving its overall shape. These alterations can lead to modified biological activity, such as the inhibition of glycosidases, enzymes that process carbohydrates.

The peracetylated form, this compound, is a crucial synthetic intermediate. The five acetyl groups serve two primary functions:

-

Protection: They mask the reactive hydroxyl groups, allowing for selective chemical manipulation at other positions.

-

Solubility: They dramatically increase the molecule's lipophilicity, rendering it soluble in a wide range of organic solvents commonly used in synthesis.

Understanding the precise three-dimensional arrangement of atoms—the stereochemistry—of this compound is paramount. It governs how the molecule interacts with biological targets, its stability, and its reactivity as a building block in the synthesis of more complex thio-oligosaccharides. This guide provides an in-depth analysis of its configuration, conformation, and the methods used to elucidate these features.

Stereoselective Synthesis of this compound

The synthesis of this compound typically begins with D-glucose and proceeds through the formation of the 5-thioglucose core, followed by acetylation. An alternative and common laboratory-scale approach involves the direct thioglycosylation of a per-acetylated sugar. However, for clarity, we will focus on the acetylation of the parent 5-thio-D-glucose.

A widely adopted method for the acetylation of unprotected sugars involves the use of acetic anhydride with a base catalyst, such as sodium acetate or pyridine.[1][2]

Experimental Protocol: Acetylation of 5-Thio-D-glucose

Objective: To per-acetylate 5-thio-D-glucose to yield a mixture of α- and β-pentaacetyl-5-thioglucose.

Materials:

-

5-thio-D-glucose

-

Acetic Anhydride (Ac₂O), reagent grade

-

Anhydrous Sodium Acetate (NaOAc) or Pyridine

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-thio-D-glucose (1.0 eq) in acetic anhydride (5-10 eq). If using pyridine as a catalyst and solvent, it can be used in excess. If using sodium acetate, add a catalytic amount (e.g., 0.1-1.0 eq).[3]

-

Reaction Execution: Cool the flask in an ice bath to 0 °C. If using pyridine, add the acetic anhydride dropwise to a solution of the thiosugar in pyridine. If using sodium acetate, the mixture can be gently warmed to facilitate the reaction. Stir the reaction mixture at room temperature (or as optimized) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water to quench the excess acetic anhydride. Stir vigorously until the anhydride is fully hydrolyzed.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3 x 50 mL). The acetylated product is significantly more soluble in organic solvents than the starting material.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove acetic acid), water, and finally brine. This neutralization and washing are critical for removing acidic byproducts and catalysts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of anomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired anomer.

Causality in Protocol Design:

-

Excess Acetic Anhydride: Using an excess of the acetylating agent ensures the reaction goes to completion, acetylating all five positions (four hydroxyls and the anomeric position).

-

Base Catalyst (Pyridine/NaOAc): The base activates the hydroxyl groups by deprotonation, making them more nucleophilic and facilitating their attack on the electrophilic carbonyl carbon of acetic anhydride. Pyridine also serves as a convenient solvent.

-

Aqueous Workup: Quenching with ice water hydrolyzes the highly reactive excess acetic anhydride to the more benign acetic acid. The subsequent bicarbonate wash is essential to remove this acetic acid, which could otherwise cause degradation or complicate purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Stereochemical Features

The stereochemistry of this compound is defined by its absolute configuration at five stereocenters and the dominant conformation of its six-membered ring.

Absolute Configuration

Pentaacetyl-5-thio-D-glucose retains the absolute configuration of the parent D-glucose at carbons C2, C3, and C4. The configuration at C5 is also retained from the cyclization of the parent sugar. The anomeric carbon, C1, can exist in one of two configurations, designated alpha (α) or beta (β), which are diastereomers of each other.

Ring Conformation

The six-membered thiopyranose ring is not planar and, like cyclohexane, adopts puckered conformations to minimize steric and torsional strain.[4][5] For pyranose rings, the two most stable conformations are the chair forms, designated as ⁴C₁ (chair, C4-up, C1-down) and ¹C₄ (chair, C1-up, C4-down).

For pentaacetyl-5-thio-D-glucose, the ⁴C₁ conformation is overwhelmingly preferred .[6] This is because it allows the bulky substituents—four acetylated hydroxyl groups and the acetoxymethyl group at C5—to occupy the sterically less hindered equatorial positions, minimizing unfavorable 1,3-diaxial interactions. The alternative ¹C₄ conformation would force these groups into crowded axial positions, resulting in significant steric strain.

Caption: Conformational equilibrium of the thiopyranose ring.

The Anomeric Effect in a Thiosugar Context

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance this creates.[7] This phenomenon is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen in glucose) and the antibonding orbital (σ*) of the C1-substituent bond (C1-OR).

When the ring oxygen is replaced by sulfur, the anomeric effect is modified but still significant.[8] The lone pairs on the larger sulfur atom are in higher energy 3sp³ orbitals, which have different overlap efficiency with the C1-OAc σ* orbital compared to oxygen's 2sp³ lone pairs. Despite these differences, a strong anomeric effect is still observed in 5-thiopyranoses, which can influence reactivity.[8][9] For instance, when used as a glycosyl acceptor, 5-thioglucose often directs incoming electrophiles to the α-face.[10]

Spectroscopic and Analytical Characterization

A combination of analytical techniques is required to unambiguously determine the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure and conformation of molecules in solution.[11][12]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a suite of NMR experiments on a high-field spectrometer (≥400 MHz):

-

¹H NMR: Provides information on proton environments and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

-

Data Analysis: Process the spectra using appropriate software. The key to confirming the stereochemistry lies in analyzing the coupling constants (J-values) and chemical shifts.

Interpreting the Data:

-

Anomeric Proton (H1): The chemical shift and coupling constant of H1 are diagnostic of the anomeric configuration.

-

In the β-anomer , H1 is in an axial position (in the ⁴C₁ chair). It shows a large coupling constant (³J(H1,H2) ≈ 8-10 Hz) due to its diaxial relationship with H2.

-

In the α-anomer , H1 is equatorial. It exhibits a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz) due to its axial-equatorial relationship with H2.

-

-

Ring Conformation: The presence of multiple large, diaxial coupling constants (³J > 8 Hz) between adjacent ring protons (e.g., H1-H2 (β), H2-H3, H3-H4, H4-H5) is definitive proof of the ⁴C₁ chair conformation.[13]

Representative NMR Data Summary:

| Proton | β-anomer (CDCl₃) δ (ppm), J (Hz) | α-anomer (CDCl₃) δ (ppm), J (Hz) | Rationale |

| H1 | ~4.6 (d, J=10.0) | ~5.5 (d, J=3.5) | Large J for axial H1 (β), small J for equatorial H1 (α). |

| H2 | ~5.0 (t, J=9.5) | ~5.1 (dd, J=10.0, 3.5) | Coupling to H1 and H3. |

| H3 | ~5.2 (t, J=9.5) | ~5.3 (t, J=10.0) | Diaxial couplings to H2 and H4. |

| H4 | ~5.1 (t, J=9.5) | ~5.1 (t, J=10.0) | Diaxial couplings to H3 and H5. |

| Ac-CH₃ | ~1.9-2.1 (multiple s) | ~1.9-2.1 (multiple s) | Signals for the five acetyl methyl groups. |

| Note: These are approximate values and can vary based on solvent and specific experimental conditions. |

X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography gives an unambiguous, high-resolution picture of the molecule's conformation and configuration in the solid state.[14]

Experimental Workflow: Single Crystal X-ray Diffraction

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (refinement).

The final output is a crystal structure that provides precise coordinates for every atom, confirming the relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles that define the exact ⁴C₁ chair conformation.[15][16]

Caption: Workflow for single-crystal X-ray crystallography.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a valuable tool for the scientific community.

-

Synthetic Building Block: It serves as an activated glycosyl donor for the synthesis of thio-oligosaccharides and thioglycoconjugates.[17][18][19] The stereochemistry at C1 is critical for controlling the stereochemical outcome of glycosylation reactions.

-

Precursor to Bioactive Molecules: Removal of the acetyl groups provides access to 5-thio-D-glucose, which has been investigated for its biological activities, including its potential as an inhibitor of glucose transporters and as a sensitizer in cancer therapy.[6]

-

Probing Enzyme Mechanisms: Thiosugars are often used as mechanistic probes for glycosidases and glycosyltransferases. Because the sulfur atom alters the electronic nature of the glycosidic linkage, these analogues can help elucidate transition state structures and enzyme mechanisms.

The acetylated form is particularly useful in prodrug strategies, where the lipophilic nature of the molecule can improve cell permeability, with the acetyl groups being subsequently removed by cellular esterases to release the active 5-thioglucose.[20]

Conclusion

The stereochemistry of this compound is a multifaceted topic rooted in the foundational principles of organic chemistry. Its absolute configuration is inherited from its parent, D-glucose, while its thiopyranose ring adopts a well-defined ⁴C₁ chair conformation to minimize steric strain. The anomeric center can exist as either the α or β diastereomer, whose identity is readily distinguished by ¹H NMR spectroscopy through the analysis of proton coupling constants. A comprehensive characterization, leveraging the complementary strengths of synthesis, high-field NMR, and single-crystal X-ray diffraction, provides an unassailable understanding of its three-dimensional structure. This detailed stereochemical knowledge is indispensable for its rational application as a synthetic intermediate and in the design of novel therapeutic agents.

References

-

Coutinho, P. M., et al. (2007). Conformational Analysis of Thiosugars: Theoretical NMR Chemical Shifts and 3 J H,H Coupling Constants of 5‐Thio‐Pyranose Monosaccharides. Journal of Carbohydrate Chemistry. [Link]

-

Toshima, K., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. RSC Advances. [Link]

-

Wistler, R. L., & Hall, R. H. (1957). Alternate synthesis of 5-thio-D-glucose pentaacetate. The Journal of Organic Chemistry. [Link]

-

Guillén, R. F., et al. (1995). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Carbohydrate Research. [Link]

-

Chen, Q., et al. (2018). X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels. Methods in Enzymology. [Link]

-

Nidetzky, B., et al. (2009). In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose. Magnetic Resonance in Chemistry. [Link]

-

Plazinski, W. (2015). Kinetic characteristics of conformational changes in the hexopyranose rings. Carbohydrate Research. [Link]

-

Toshima, K., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. ResearchGate. [Link]

-

Protheragen. (2024). What are the Applications of Β-D-Glucose Pentaacetate in the Pharmaceutical Industry?. Protheragen Website. [Link]

-

Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech Group Meeting Literature Seminar. [Link]

-

Linclau, B., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR. ResearchGate. [Link]

-

Toshima, K., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. Semantic Scholar. [Link]

-

Wu, W. W., et al. (2022). Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography. Chemical Science. [Link]

-

Casal, H. L., et al. (2011). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. [Link]

- Zhejiang Dier Chemical Co Ltd. (2009). Production process of beta-glucose pentaacetate.

-

Walczak, M. A., et al. (2020). One pot synthesis of thio-glycosides via aziridine opening reactions. Organic & Biomolecular Chemistry. [Link]

-

Teleman, A., et al. (1996). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. Carbohydrate Research. [Link]

-

Kwan, B. (2003). Conformational Analysis of Medium Rings. MacMillan Group Meeting. [Link]

-

Codée, J. D. C., et al. (2021). Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. JACS Au. [Link]

-

de Freitas Filho, J. R., et al. (2023). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. International Research Journal of Pure and Applied Chemistry. [Link]

-

Demchenko, A. V., et al. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic Letters. [Link]

-

Chen, K.-T., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. [Link]

-

Cramer, C. J., Truhlar, D. G., & French, A. D. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate Research. [Link]

-

Demchenko, A. V., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. ChemRxiv. [Link]

- Nippon Shinyaku Co., Ltd. (2002). Process for the preparation of pentaacetyl-β-D-glucopyranose.

Sources

- 1. CN101412739A - Production process of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 4. Kinetic characteristics of conformational changes in the hexopyranose rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. X-ray Crystallographic Studies for Revealing Binding Sites of General Anesthetics in Pentameric Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]

A Senior Application Scientist's Guide to the Reactivity of the Thioether in Pentaacetyl-5-Thioglucose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Oxygen Mimic

In the landscape of medicinal chemistry and drug development, carbohydrate analogs serve as powerful tools for probing and modulating biological systems. Among these, 5-thio-D-glucose, a derivative where the endocyclic oxygen of glucose is replaced by a sulfur atom, stands out.[1][2] This isosteric replacement imparts significant changes in chemical properties, most notably enhanced stability against enzymatic hydrolysis by glycosidases.[3] The peracetylated form, pentaacetyl-5-thioglucose, is the workhorse precursor—a stable, crystalline solid that provides a gateway to a rich spectrum of chemical transformations centered on the reactivity of its thioether moiety.

This guide moves beyond a mere catalog of reactions. As a senior application scientist, my objective is to provide a deep, mechanistic understanding of the thioether's reactivity in this unique molecular scaffold. We will explore not just what reactions occur, but why they occur, the causality behind experimental design, and how this reactivity can be harnessed to develop novel therapeutics, probes, and advanced biomaterials. We will dissect the core reactions—oxidation, alkylation, and its influential role in glycosylation—supported by field-proven protocols and mechanistic insights.

The Thioether Moiety: An Electronic and Steric Deep Dive

The substitution of an endocyclic oxygen for sulfur fundamentally alters the electronic and steric landscape of the pyranose ring. The thioether sulfur, being larger and more polarizable than oxygen, is a soft nucleophile.[4][5] This heightened nucleophilicity, coupled with its ability to access higher oxidation states (unlike oxygen), is the cornerstone of its versatile chemistry.[4][6][7]

The lone pairs on the sulfur atom are more accessible for reaction with electrophiles compared to the more tightly held electrons of the ether oxygen in glucose. This makes the thioether in this compound a hub of reactivity, enabling transformations that are inaccessible to its oxygen-containing counterpart. Understanding this inherent nucleophilicity is critical to designing effective synthetic strategies.[8]

Core Reactivity Pathways of the Thioether

The chemical utility of this compound is primarily defined by three classes of reactions involving the thioether sulfur: oxidation, S-alkylation, and its conformational influence on glycosylation reactions.

Oxidation: From Thioether to Sulfoxide and Sulfone

The oxidation of the thioether to a sulfoxide and subsequently to a sulfone is one of its most significant transformations, particularly in the design of stimuli-responsive systems.[4][6] This conversion dramatically increases the polarity of the molecule and alters its steric profile, properties that can be exploited for applications like triggered drug release.

Mechanistic Causality: The oxidation involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The choice of oxidant is critical and dictates the reaction rate and selectivity for the sulfoxide or sulfone state.

-

Mild Oxidants (e.g., Sodium Hypochlorite, Iodine): These reagents are often sufficient for the conversion to the sulfoxide. Hypochlorite, in particular, is a biologically relevant reactive oxygen species (ROS) and can oxidize thioethers much more rapidly than hydrogen peroxide.[9][10]

-

Strong Oxidants (e.g., m-CPBA, Ozone): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to achieve full oxidation to the sulfone.[4] Controlling the stoichiometry (one equivalent for sulfoxide, two or more for sulfone) is key to selectivity.

Data Presentation: Comparison of Common Oxidizing Agents

| Oxidizing Agent | Typical Product | Conditions | Key Insights & Causality |

| H₂O₂ | Sulfoxide/Sulfone | Often requires catalyst; slow | Biologically relevant, but kinetically slow for many thioethers unless activated.[9] |

| NaOCl | Sulfoxide | Aqueous, fast | A more potent biological ROS; reaction is significantly faster than with H₂O₂.[9] |

| I₂ | Sulfoxide | Mild conditions | A gentle oxidant, useful when sensitive functional groups are present.[4][10] |

| m-CPBA | Sulfoxide or Sulfone | CH₂Cl₂, 0 °C to RT | Highly reliable and controllable. 1.1 eq. for sulfoxide, >2.2 eq. for sulfone. The peroxyacid provides a highly electrophilic oxygen. |

Mandatory Visualization: Thioether Oxidation Pathway

Caption: Oxidation cascade of the thioether moiety.

Experimental Protocol: Oxidation to Sulfone using m-CPBA

This protocol is designed as a self-validating system. Successful oxidation can be readily confirmed by ¹H NMR (downfield shift of protons adjacent to the sulfur) and mass spectrometry (increase of +32 Da).

-

Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.